2-Bromo-1-(2-iodophenyl)ethanone
Overview
Description
“2-Bromo-1-(2-iodophenyl)ethanone” is a chemical compound that belongs to the family of compounds known as halogenated ketones . It has a molecular formula of C8H6BrIO and an average mass of 324.941 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(2-iodophenyl)ethanone” consists of a bromine atom and an iodine atom attached to different carbon atoms in the ethanone backbone . The presence of these halogens contributes to the compound’s unique physical and chemical properties .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-1-(2-iodophenyl)ethanone” are not detailed in the retrieved papers, compounds of this nature typically undergo reactions that involve the halogen atoms .
Physical And Chemical Properties Analysis
“2-Bromo-1-(2-iodophenyl)ethanone” is a solid under normal conditions . It has a density of 2.080±0.06 g/cm3 and a boiling point of 162-164 °C under a pressure of 6 Torr .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry involves designing and synthesizing compounds for therapeutic purposes.
2-Bromo-1-(2-iodophenyl)ethanone
has been investigated as a potential building block in drug development. Researchers explore its reactivity and compatibility with other functional groups to create novel drug candidates.
Experimental Procedures
- Synthesis : The compound can be synthesized by brominating 2-hydroxy-3,5-diiodoacetophenone in acetic acid under light irradiation . The resulting product is a solid with a melting point around 150-151°C.
Results and Outcomes
Organic Synthesis
Specific Scientific Field
Organic chemistry and synthetic methodology.
Application Summary
Researchers utilize 2-Bromo-1-(2-iodophenyl)ethanone as a versatile intermediate in various synthetic routes.
Experimental Procedures
Results and Outcomes
These are just three of the six applications. If you’d like further details on the remaining three, feel free to ask
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(2-iodophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUHKKKUXDGIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-iodophenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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